

A Comprehensive Technical Guide to 4-Chloro-1,1-dimethoxybutane

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Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

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This technical guide provides an in-depth overview of **4-Chloro-1,1-dimethoxybutane**, a versatile chemical intermediate crucial in organic synthesis, particularly in the pharmaceutical industry. This document covers its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application in significant synthetic workflows.

Chemical Identity and Nomenclature

IUPAC Name: **4-chloro-1,1-dimethoxybutane**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms: This compound is known by several other names in chemical literature and commerce, including:

- 4-Chlorobutyraldehyde Dimethyl Acetal[\[1\]](#)[\[3\]](#)
- 4-Chlorobutanal Dimethyl Acetal[\[2\]](#)[\[3\]](#)
- 1-Chloro-4,4-dimethoxybutane[\[1\]](#)
- 4,4-Dimethoxybutyl Chloride[\[1\]](#)
- Butane, 4-chloro-1,1-dimethoxy-[\[2\]](#)

Physicochemical Properties

Quantitative data for **4-Chloro-1,1-dimethoxybutane** is summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	29882-07-3	[1][2][4]
Molecular Formula	C ₆ H ₁₃ ClO ₂	[1][2][4]
Molecular Weight	152.62 g/mol	[1][2][4]
Appearance	Colorless liquid	[5]
Boiling Point	120°C at 40 mmHg 50°C at 8.5 mmHg ~154°C at 760 mmHg	[5] [5] [6]
Density	1.04 g/cm ³	[5]
Refractive Index	1.4270 - 1.4310	[5]
Solubility	Soluble in chloroform and methanol	[5]
Storage Conditions	2-8°C, under inert gas, sensitive to moisture	[4][5]

Experimental Protocols

Synthesis of 4-Chloro-1,1-dimethoxybutane

A common and effective method for the preparation of **4-Chloro-1,1-dimethoxybutane** involves the generation of 4-chlorobutanal from its bisulfite adduct, followed by in-situ acetalization with methanol. This protocol is adapted from established chemical literature.[5]

Materials:

- Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid
- Sodium carbonate (Na₂CO₃)
- Water (H₂O)

- Methylene dichloride (CH_2Cl_2)
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- 5% aqueous Sodium Bicarbonate (NaHCO_3) solution
- 10% brine (NaCl) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

Step 1: Generation of 4-Chlorobutanal

- To a solution of sodium carbonate (100 g, 0.950 mol) in water (500 mL), add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g, 0.475 mol) at 5°C and stir for 30 minutes.
- Add methylene dichloride (500 mL) to the reaction mixture and continue stirring for another 30 minutes at 5°C .
- Separate the organic layer. Extract the aqueous layer with an additional portion of methylene dichloride (250 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate. The resulting solution contains 4-chlorobutanal and is used directly in the next step without isolation.

Step 2: Acetalization

- To the filtered organic solution from Step 1, directly add methanol (96 mL, 2.375 mol) and stir the mixture for 15 minutes.
- With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between $25\text{--}30^\circ\text{C}$.
- Continue stirring the solution for 3 hours.

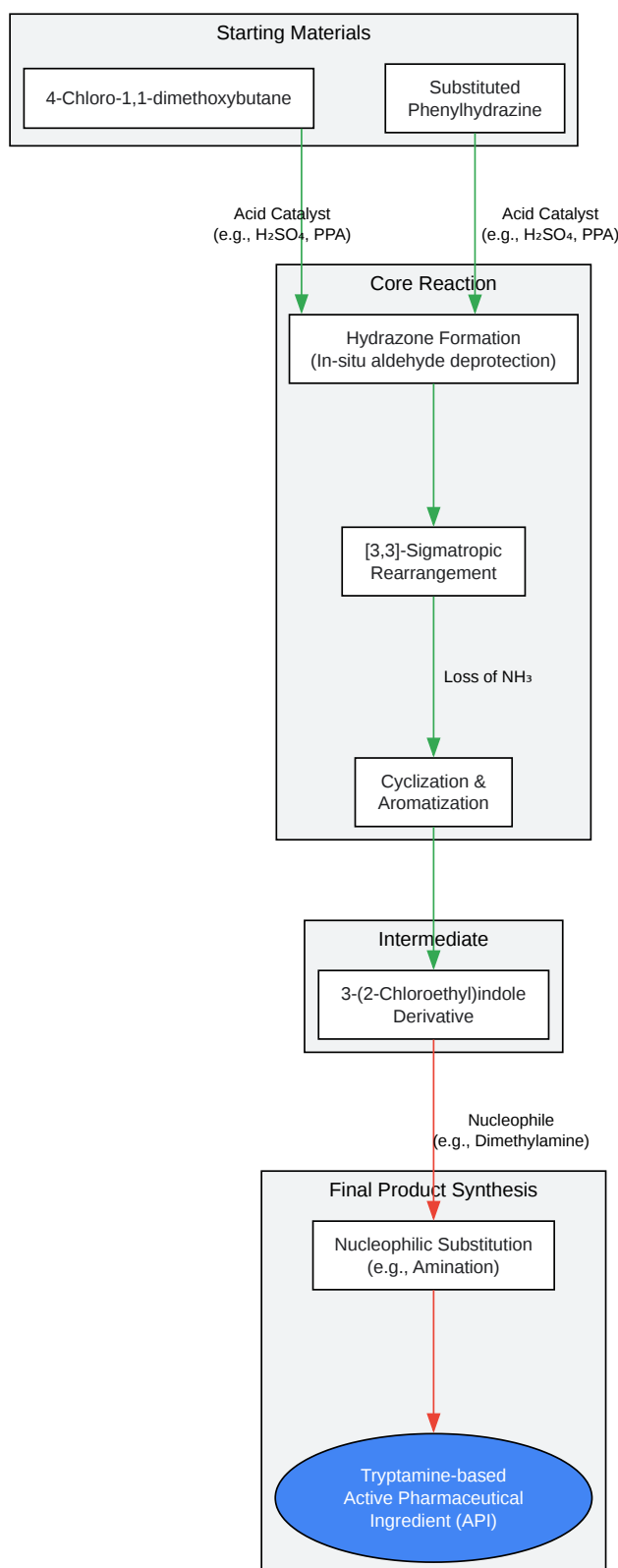
- Filter any solid that forms. Wash the filtrate with 5% aqueous sodium bicarbonate solution (300 mL), followed by 10% brine solution (500 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product is purified by vacuum distillation (b.p. 50°C at 8.5 mm Hg) to yield **4-Chloro-1,1-dimethoxybutane** as a colorless liquid.[5]

Applications in Synthetic Chemistry

4-Chloro-1,1-dimethoxybutane is a pivotal building block, primarily recognized for its role in the synthesis of tryptamine derivatives via the Fischer indole synthesis.[7] The acetal group serves as a protected aldehyde, which can be unmasked under acidic conditions to react with a phenylhydrazine derivative, initiating the indole ring formation. This pathway is fundamental to the industrial production of several triptan-class antimigraine drugs, such as Sumatriptan and Almotriptan.[6]

Synthetic Workflow: Fischer Indole Synthesis of Tryptamines

The following diagram illustrates the general workflow for the synthesis of a tryptamine core structure, a key step in the development of many pharmaceutical agents.



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Caption: Synthetic workflow for Tryptamine API synthesis via Fischer Indolization.

This logical diagram outlines the key stages, starting from the condensation of **4-Chloro-1,1-dimethoxybutane** with a phenylhydrazine under acidic conditions. The acid catalyzes both the deprotection of the acetal to the aldehyde and the subsequent steps of the Fischer synthesis. The reaction proceeds through a hydrazone intermediate, undergoes a [2][2]-sigmatropic rearrangement, and finally cyclizes with the elimination of ammonia to form the aromatic indole ring. The resulting 3-(2-chloroethyl)indole intermediate is then further functionalized, typically via nucleophilic substitution at the chloro-substituted ethyl side chain, to yield the final tryptamine-based drug molecule.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-1,1-dimethoxybutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022782#4-chloro-1-1-dimethoxybutane-iupac-name-and-synonyms]

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